molecular formula C15H19ClN2O3 B2949209 N'-(3-chloro-2-methylphenyl)-N-(2-cyclopropyl-2-hydroxypropyl)ethanediamide CAS No. 1351649-05-2

N'-(3-chloro-2-methylphenyl)-N-(2-cyclopropyl-2-hydroxypropyl)ethanediamide

Cat. No.: B2949209
CAS No.: 1351649-05-2
M. Wt: 310.78
InChI Key: XFQGCXSADPEXAZ-UHFFFAOYSA-N
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Description

N'-(3-chloro-2-methylphenyl)-N-(2-cyclopropyl-2-hydroxypropyl)ethanediamide is a synthetic ethanediamide derivative characterized by a central ethanediamide (oxamide) backbone. The compound features two distinct substituents:

  • N'-(3-chloro-2-methylphenyl): A chloro- and methyl-substituted aromatic ring, which may influence electronic properties and binding interactions.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-(2-cyclopropyl-2-hydroxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c1-9-11(16)4-3-5-12(9)18-14(20)13(19)17-8-15(2,21)10-6-7-10/h3-5,10,21H,6-8H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQGCXSADPEXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(3-chloro-2-methylphenyl)-N-(2-cyclopropyl-2-hydroxypropyl)ethanediamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H23ClN2O2
  • Molecular Weight : 334.8 g/mol
  • IUPAC Name : N-(3-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

Research indicates that this compound exhibits selective agonistic activity at serotonin receptors, particularly the 5-HT_2C receptor. It has been shown to preferentially activate G_q signaling pathways while minimizing β-arrestin recruitment, which is crucial for its pharmacological effects .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Serotonin Agonism Acts as a selective agonist for the 5-HT_2C receptor with an EC_50 value of approximately 23 nM .
Antipsychotic Effects Demonstrated significant antipsychotic-like activity in preclinical models of hyperactivity .
Toxicity Assessment Exhibited strong positive results in Ames assays, indicating potential mutagenicity .

Case Studies and Research Findings

  • Antipsychotic Activity : In a study involving amphetamine-induced hyperactivity models, the compound showed significant reductions in hyperactivity, suggesting its potential use in treating conditions like schizophrenia .
  • Mutagenicity Testing : The compound was subjected to Ames testing, revealing a strong positive response, which raises concerns about its safety profile and necessitates further investigation into its mutagenic potential .
  • In Vitro Studies : Additional studies have evaluated the compound's interactions with various enzymes and its antibacterial properties against Gram-positive and Gram-negative bacteria. These studies indicate varied antibacterial activities, although specific data on this compound remains limited .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethanediamide Derivatives

Compound 273 : N-[(1R,2R)-2-carbamimidamido-2,3-dihydro-1H-inden-1-yl]-N′-(4-chloro-3-fluorophenyl)ethanediamide
  • Molecular Formula : C19H18ClFN4O2
  • Substituents :
    • A bicyclic indenyl group with a carbamimidamido moiety.
    • A 4-chloro-3-fluorophenyl group.
  • The indenyl substituent introduces rigidity, contrasting with the flexible hydroxypropyl group in the target compound.
  • Application : Co-crystallized as an enzyme inhibitor, suggesting a role in targeting proteases or kinases .
Compound : N'-(3-chloro-2-methylphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide
  • Molecular Formula : C17H17ClN2O2S
  • Substituents :
    • 3-Chloro-2-methylphenyl group (identical to the target compound).
    • Thiophene-incorporated cyclopropylmethyl group.
  • Key Differences: The thiophene ring introduces sulfur-based π-electron density, which may alter solubility or metabolic stability compared to the hydroxypropyl group.

Chloro-Substituted Aromatic Compounds

3-Chloro-N-phenyl-phthalimide
  • Molecular Formula: C14H8ClNO2
  • Substituents :
    • Phthalimide core with a chloro substituent.
    • Phenyl group attached to the nitrogen.
  • Key Differences :
    • Phthalimide structure (rigid bicyclic system) vs. flexible ethanediamide backbone.
    • Applications in polymer synthesis rather than bioactivity, highlighting divergent functional roles despite shared chloro-aromatic motifs.
Chloroacetamide Herbicides (e.g., Alachlor)
  • General Structure : 2-chloro-N-(substituted phenyl)-N-(alkyl)acetamide.
  • Example : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide).
  • Key Differences :
    • Acetamide backbone vs. ethanediamide.
    • Chloro-substituted phenyl groups are common, but alachlor’s methoxymethyl group prioritizes herbicidal activity via lipid biosynthesis inhibition.

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications
Target Compound C17H19ClN2O3* ~342.8 3-Chloro-2-methylphenyl; 2-cyclopropyl-2-hydroxypropyl Enzyme inhibition (inferred)
Compound 273 C19H18ClFN4O2 388.8 4-Chloro-3-fluorophenyl; indenyl-carbamimidamido Protease/kinase inhibition
Compound C17H17ClN2O2S 348.8 3-Chloro-2-methylphenyl; thiophenyl-cyclopropyl Undisclosed (structural analog)
3-Chloro-N-phenyl-phthalimide C14H8ClNO2 257.7 Chloro-phthalimide; phenyl Polymer synthesis
Alachlor C14H20ClNO2 269.8 2,6-Diethylphenyl; methoxymethyl Herbicide

Research Implications and Gaps

  • Activity Prediction : The target compound’s hydroxypropyl group may enhance solubility compared to thiophene-containing analogs, while the cyclopropyl group could improve metabolic stability .
  • This duality suggests context-dependent bioactivity.
  • Data Limitations: No direct enzymatic or binding data for the target compound are available in the provided evidence, necessitating further experimental validation.

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